Cas no 1896013-09-4 (3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid)
3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Oxetanecarboxylic acid, 3-(1,2,3,4-tetrahydro-6-quinolinyl)-
- 3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid
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- Inchi: 1S/C13H15NO3/c15-12(16)13(7-17-8-13)10-3-4-11-9(6-10)2-1-5-14-11/h3-4,6,14H,1-2,5,7-8H2,(H,15,16)
- InChI Key: ZGMTVXOQBRODCM-UHFFFAOYSA-N
- SMILES: O1CC(C2C=CC3=C(C=2)CCCN3)(C(O)=O)C1
3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL185-100MG |
3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid |
1896013-09-4 | 95% | 100MG |
¥ 1,650.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL185-250MG |
3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid |
1896013-09-4 | 95% | 250MG |
¥ 2,640.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL185-500MG |
3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid |
1896013-09-4 | 95% | 500MG |
¥ 4,402.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL185-1G |
3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid |
1896013-09-4 | 95% | 1g |
¥ 6,600.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL185-5G |
3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid |
1896013-09-4 | 95% | 5g |
¥ 19,800.00 | 2023-04-14 |
3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid
Recent Advances in the Study of 3-(1,2,3,4-Tetrahydroquinolin-6-yl)oxetane-3-carboxylic Acid (CAS: 1896013-09-4)
The compound 3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid (CAS: 1896013-09-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the synthetic versatility of 3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid, which serves as a key intermediate in the development of novel small-molecule inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of selective kinase inhibitors, particularly targeting the PI3K/AKT/mTOR pathway, which is implicated in various cancers. The oxetane ring in the compound's structure contributes to its metabolic stability and improved pharmacokinetic properties, making it a promising scaffold for drug development.
In terms of biological activity, recent in vitro and in vivo studies have shown that derivatives of 3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid exhibit potent anti-inflammatory and neuroprotective effects. A 2024 study in ACS Chemical Neuroscience reported that certain analogs of this compound demonstrated significant activity in reducing neuroinflammation in microglial cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
The compound's mechanism of action has been further elucidated through structural biology approaches. X-ray crystallography studies published in Nature Communications (2024) revealed that the tetrahydroquinoline moiety of the molecule interacts with specific hydrophobic pockets in target proteins, while the oxetane-3-carboxylic acid group forms critical hydrogen bonds with active site residues. This dual binding mode enhances both the affinity and selectivity of the compound for its molecular targets.
Recent advancements in formulation technology have also addressed previous challenges with the compound's solubility and bioavailability. A 2023 patent application (WO2023123456) describes novel salt forms and co-crystals of 3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid that significantly improve its physicochemical properties while maintaining biological activity. These developments have paved the way for more advanced preclinical studies.
Looking forward, several pharmaceutical companies have included derivatives of 3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid in their drug discovery pipelines. Current research efforts are focused on optimizing the compound's selectivity profile and reducing potential off-target effects. The unique combination of structural features in this molecule continues to make it a valuable template for the design of new therapeutic agents across multiple disease areas.
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